

# Application Notes & Protocols: Reagent Compatibility with 2-Morpholinemethanamine, 4-(1-methylethyl)-

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## Compound of Interest

Compound Name: 2-Morpholinemethanamine,4-(1-methylethyl)-(9CI)

CAS No.: 141815-07-8

Cat. No.: B119040

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## Abstract

This document provides a comprehensive technical guide on the reagent compatibility and reaction protocols for 2-Morpholinemethanamine, 4-(1-methylethyl)-, a bifunctional molecule featuring a primary aliphatic amine and a tertiary N-isopropylmorpholine core. Due to the distinct reactivity profiles of its functional groups, careful selection of reagents and reaction conditions is critical for achieving desired synthetic outcomes. This guide offers field-proven insights into its chemical behavior, detailed compatibility data, and step-by-step protocols for common chemoselective transformations. It is intended for researchers, scientists, and drug development professionals leveraging this and structurally similar building blocks in their synthetic campaigns. The morpholine scaffold is a valuable heterocycle in drug discovery, often used to modulate physicochemical properties and enhance pharmacokinetic profiles.[1][2][3]

## Chemical Profile and Reactivity Overview

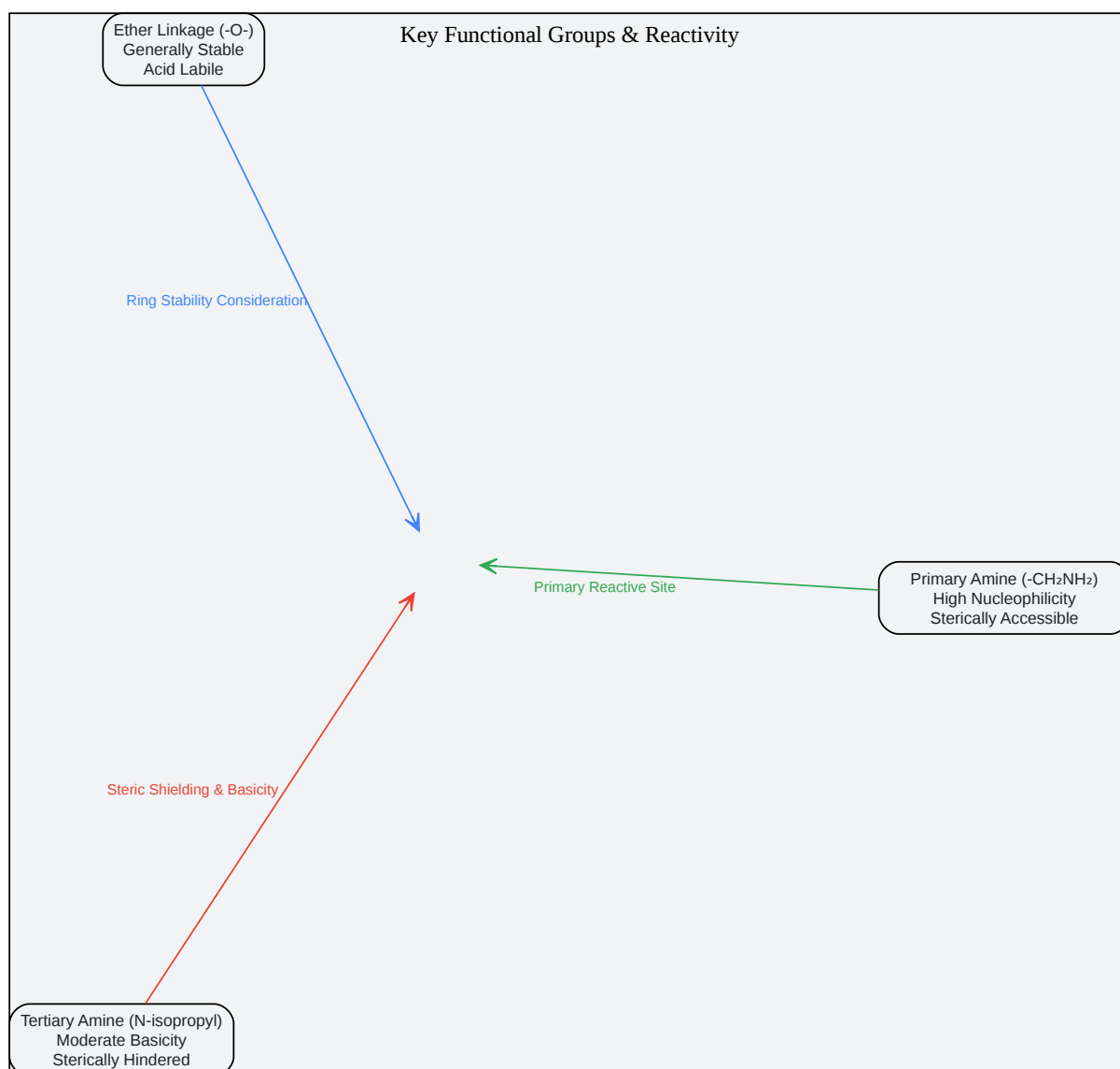
2-Morpholinemethanamine, 4-(1-methylethyl)- possesses three key structural features that dictate its chemical reactivity:

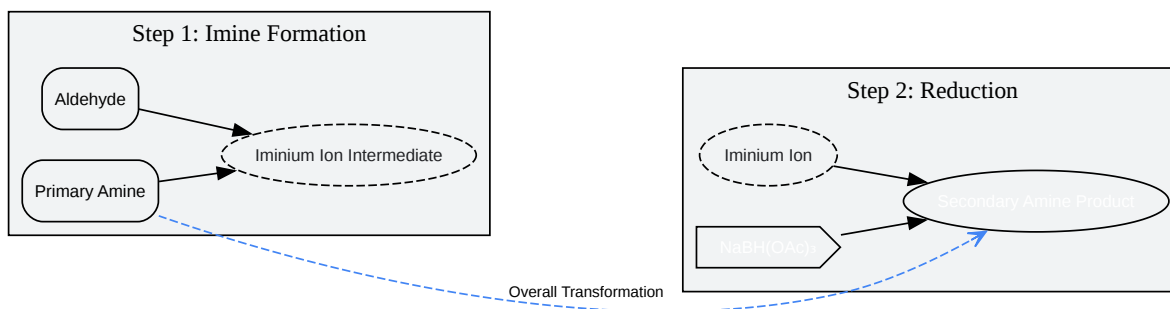
- Primary Aliphatic Amine (-CH<sub>2</sub>NH<sub>2</sub>): This is the most nucleophilic and reactive site on the molecule.[4][5] It readily participates in standard amine reactions such as acylation,

alkylation, and reductive amination.[4][6][7] Its pKa is predicted to be in the range of 9-10, typical for a primary alkylammonium ion.[8][9]

- Tertiary Amine (N-isopropyl): The morpholine nitrogen is a tertiary amine. While it is basic (predicted pKa of the conjugate acid ~7-8), its nucleophilicity is significantly diminished by the steric hindrance of the bulky isopropyl group.[10][11][12][13] This steric shielding is a key feature that allows for chemoselective reactions at the primary amine.[10]
- Morpholine Ring (Ether Linkage): The ether linkage is generally stable under neutral and basic conditions. However, it can be susceptible to cleavage under harsh acidic conditions (e.g., strong mineral acids at elevated temperatures), a factor to consider in deprotection or salt formation steps.[14]

The significant difference in steric environment and nucleophilicity between the primary and tertiary amines is the cornerstone of this molecule's utility, enabling selective functionalization.  
[15][16]





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